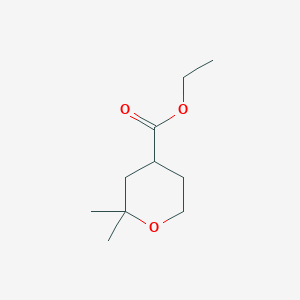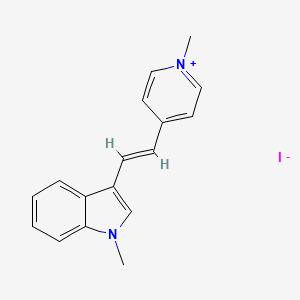
(E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide is a complex organic compound that features a pyridinium core substituted with a vinyl group linked to an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with 1-methylpyridinium iodide and 1-methyl-1H-indole-3-carbaldehyde.
Reaction Conditions: The key step involves a condensation reaction between the aldehyde group of 1-methyl-1H-indole-3-carbaldehyde and the methyl group of 1-methylpyridinium iodide under basic conditions.
Catalysts and Solvents: Commonly used catalysts include sodium hydroxide or potassium carbonate, and the reaction is often carried out in solvents such as ethanol or methanol.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the vinyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of saturated pyridinium derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a component in certain chemical sensors.
Mécanisme D'action
The mechanism of action of (E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to nucleic acids and proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-4-(2-(1H-indol-3-yl)vinyl)pyridin-1-ium iodide
- 1-methyl-4-(2-(1-methyl-1H-indol-3-yl)ethyl)pyridin-1-ium iodide
Uniqueness
(E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
1-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2.HI/c1-18-11-9-14(10-12-18)7-8-15-13-19(2)17-6-4-3-5-16(15)17;/h3-13H,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSVNOXBAYSRQY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC3=CC=[N+](C=C3)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C3=CC=[N+](C=C3)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-1-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B7759507.png)
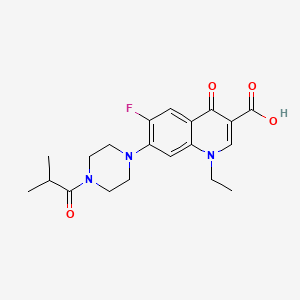
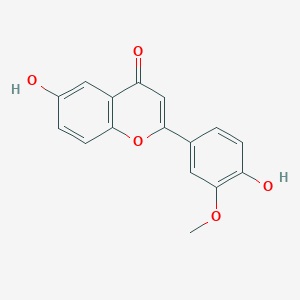

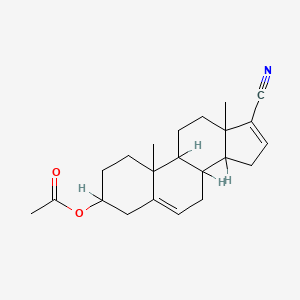

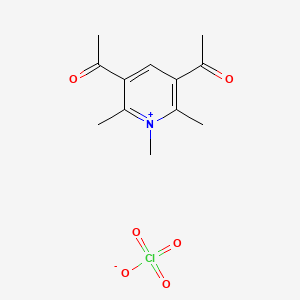

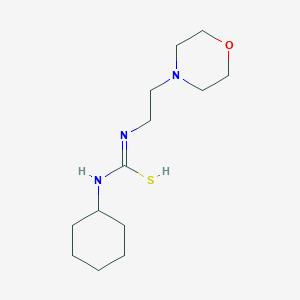
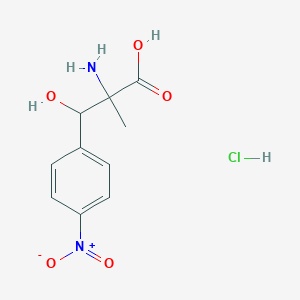
![2-[1-(prop-2-enylamino)ethylidene]indene-1,3-dione](/img/structure/B7759564.png)
